molecular formula C9H11ClN2O B145051 2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride CAS No. 131020-47-8

2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride

Cat. No.: B145051
CAS No.: 131020-47-8
M. Wt: 198.65 g/mol
InChI Key: HPFSMLCHPXXWJD-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry. This specific compound features a benzimidazole core with a carbonyl chloride group and a tetrahydro-2-methyl substitution, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride typically involves the reaction of benzimidazole derivatives with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to introduce the carbonyl chloride group. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial production methods often involve similar chlorination reactions but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride largely depends on its derivatives and the specific biological targets they interact with. Generally, benzimidazole derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, some derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

2-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carbonyl chloride can be compared with other benzimidazole derivatives such as:

    1H-Benzimidazole-2-carbonyl chloride: Lacks the tetrahydro-2-methyl substitution, resulting in different reactivity and biological activity.

    1H-Benzimidazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

131020-47-8

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl chloride

InChI

InChI=1S/C9H11ClN2O/c1-5-11-7-3-2-6(9(10)13)4-8(7)12-5/h6H,2-4H2,1H3,(H,11,12)

InChI Key

HPFSMLCHPXXWJD-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)Cl

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)Cl

Synonyms

1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-2-methyl- (9CI)

Origin of Product

United States

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